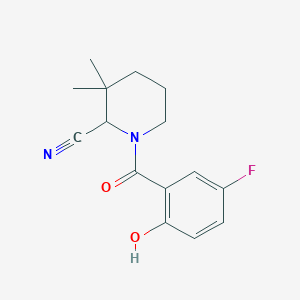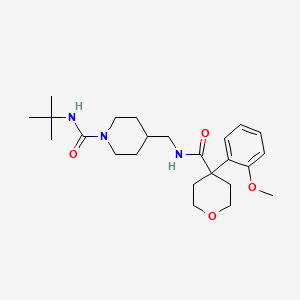![molecular formula C17H19NO2S B2878704 Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate CAS No. 200404-08-6](/img/structure/B2878704.png)
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate is a chemical compound with the molecular formula C17H19NO2S . It is also known by other synonyms such as Ethyl 4-(methylsulphanyl)phenylacetate .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a ring of 6 carbon atoms) attached to an acetate group (consisting of 2 carbon atoms, an oxygen atom, and a hydrogen atom), and a methylsulfanyl group (consisting of a sulfur atom and a hydrogen atom) attached to the phenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.40 . The physical form, storage temperature, and boiling point of similar compounds like Ethyl 4-(methylsulphanyl)phenylacetate are solid-crystals, ambient temperature, and 55-58 degrees Celsius, respectively .Mécanisme D'action
MPA acts as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine-dopamine reuptake inhibitor (NDRI). It inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This mechanism of action is similar to that of other drugs used to treat depression and anxiety.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. Additionally, MPA has been shown to increase heart rate and blood pressure, indicating its potential as a stimulant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPA in lab experiments is its relatively low cost and ease of synthesis. Additionally, its selective mechanism of action and lack of side effects make it a useful tool for studying the effects of neurotransmitter reuptake inhibition. However, MPA's limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving MPA. One area of interest is its potential as a treatment for depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, MPA's potential as a tool for studying the effects of neurotransmitter reuptake inhibition in the brain warrants further investigation.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of phenylacetone with methyl mercaptan in the presence of a catalyst. The resulting product is then reacted with ethyl chloroacetate to yield MPA. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Applications De Recherche Scientifique
MPA has been widely used in scientific research due to its various applications. It is commonly used as a reagent in the synthesis of other compounds, such as amphetamines and cathinones. Additionally, MPA has been used as a reference compound in forensic toxicology and drug testing.
Safety and Hazards
The safety information for Ethyl 4-(methylsulphanyl)phenylacetate, a similar compound, indicates that it has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
ethyl 2-(4-methylsulfanylanilino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-3-20-17(19)16(13-7-5-4-6-8-13)18-14-9-11-15(21-2)12-10-14/h4-12,16,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZZNSVOPQBPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2878621.png)
![3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878624.png)
![N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2878626.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2878627.png)
![2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2878628.png)



![N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2878634.png)
![1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2878636.png)
![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)


![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)